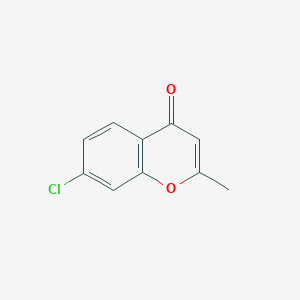

7-Chloro-2-methyl-4h-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

7-chloro-2-methylchromen-4-one |

InChI |

InChI=1S/C10H7ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 |

InChI Key |

VLEYYEKCBPJKEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 2 Methyl 4h Chromen 4 One and Analogues

Classical Retrosynthetic Approaches

Traditional methods for synthesizing the chromen-4-one core have been established for over a century and remain fundamental in organic synthesis. These approaches typically involve the cyclization of acyclic precursors, such as substituted phenols and 1,3-dicarbonyl compounds, often under acidic or basic conditions.

Baker-Venkataraman Rearrangement in Chromen-4-one Synthesis

The Baker-Venkataraman rearrangement is a two-step process widely used for the synthesis of chromones and flavones. researchgate.net The reaction begins with the conversion of an o-hydroxyaryl ketone to its corresponding o-acyloxyketone. This intermediate then undergoes a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. researchgate.netresearchgate.net The final step is an acid-catalyzed cyclodehydration of the 1,3-diketone to yield the chromen-4-one ring system. ijrpc.com

The mechanism proceeds via the formation of an enolate from the acetophenone (B1666503) moiety, which then attacks the ester carbonyl in an intramolecular fashion. researchgate.net The resulting cyclic alkoxide collapses to form a more stable phenolate, which upon acidic workup gives the 1,3-diketone intermediate. Subsequent acid-catalyzed intramolecular condensation and dehydration afford the final chromone (B188151). researchgate.net

A practical application of this pathway is the synthesis of 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, an analogue of the target compound. The synthesis starts with 1-(2-hydroxy-5-methylphenyl)ethanone, which is acylated with o-chlorobenzoyl chloride. The resulting ester undergoes rearrangement and subsequent cyclization to form the desired product. researchgate.net

Table 1: Synthesis of a Chromone Analogue via Baker-Venkataraman Pathway researchgate.net

| Starting Material | Reagents | Intermediate | Final Product | Yield |

|---|

Kostanecki-Robinson Acylation Pathways

The Kostanecki-Robinson acylation provides a direct route to chromones from o-hydroxyaryl ketones. The reaction involves heating the ketone with an aliphatic acid anhydride (B1165640) and the sodium salt of the corresponding acid. researchgate.net The process consists of three main stages: O-acylation of the phenolic hydroxyl group, an intramolecular aldol-type condensation to form a hydroxydihydrochromone intermediate, and finally, elimination of the hydroxyl group to yield the chromone. researchgate.net When benzoic anhydride is used, the reaction produces flavones, a subclass of chromones. This method is particularly useful for synthesizing 2-alkyl-substituted chromones.

Allan-Robinson Condensation Methodologies

The Allan-Robinson condensation is a versatile method for synthesizing flavones and isoflavones by reacting o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts. researchgate.net The mechanism involves the O-acylation of the ketone, followed by a base-catalyzed rearrangement and cyclization. The ketone tautomerizes to its enol form, which then attacks the anhydride. A subsequent intramolecular cyclization and dehydration lead to the formation of the flavone (B191248) ring. researchgate.net While primarily used for flavones (2-phenylchromones), the principles of this condensation can be adapted for other chromone derivatives by selecting appropriate acylating agents.

Simonis and Ruhemann Reaction Mechanisms

The Simonis reaction is a specific method for chromone synthesis that involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅). drugfuture.comorganicreactions.org The choice of condensing agent is critical; while agents like sulfuric acid tend to produce coumarins via the Pechmann condensation, phosphorus pentoxide favors the formation of chromones. organicreactions.orgwikipedia.org The reaction mechanism involves the initial formation of a phosphate (B84403) ester of the phenol, followed by condensation with the β-ketoester and subsequent cyclization to form the chromone ring. The regioselectivity of the cyclization can be influenced by the substitution patterns on the phenol and the β-ketoester. wikipedia.org

Information regarding a distinct "Ruhemann reaction" for chromone synthesis is not well-established in chemical literature. The term "Ruhemann's purple" refers to the colored compound formed between ninhydrin (B49086) and amino acids, a reaction unrelated to chromone synthesis. researchgate.net

Modern Catalytic Strategies in Chromen-4-one Formation

Modern synthetic chemistry has introduced highly efficient catalytic systems that offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance.

Organocatalytic Asymmetric Synthesis of Chromen-4-one Systems

The development of organocatalytic asymmetric methods for the synthesis of chromen-4-one systems represents a significant advancement in the field, offering a metal-free approach to chiral chromone derivatives. While direct organocatalytic asymmetric synthesis of 7-Chloro-2-methyl-4H-chromen-4-one is not extensively documented, the principles can be extrapolated from the synthesis of analogous chromene and chromen-4-one structures.

Organocatalysis in this context often involves the use of small chiral organic molecules to induce enantioselectivity. Proline and its derivatives, as well as chiral thioureas and phosphoric acids, have emerged as powerful catalysts in the asymmetric synthesis of heterocyclic compounds. For instance, the proline-catalyzed aldol (B89426) reaction is a cornerstone of organocatalysis and can be conceptually applied to the formation of chiral intermediates leading to chromen-4-ones. youtube.com

One of the key strategies in the asymmetric synthesis of chromene derivatives is the reaction of ortho-quinone methides (o-QMs) with various nucleophiles, catalyzed by chiral organocatalysts. Chiral phosphoric acids have been successfully employed to catalyze the reaction of in situ generated o-QMs with β-diketones, affording 4H-chromenes with high enantioselectivity. nih.gov Similarly, chiral Ni(II)-bis(oxazoline) complexes in conjunction with an acid co-catalyst have been used to synthesize enantioenriched 4H-chromenes from o-QMs and dicarbonyl compounds, achieving up to 95% enantiomeric excess (ee). nih.govnih.gov

Another approach involves the enantioselective organocatalytic synthesis of 2-amino-4H-chromene derivatives, which can serve as precursors or analogues. These reactions often utilize chiral bifunctional thiourea (B124793) or squaramide catalysts to activate both the nucleophile (e.g., malononitrile) and the electrophile (e.g., o-hydroxybenzylidene derivatives) through hydrogen bonding interactions. chemicalbook.com

The following table summarizes representative organocatalytic asymmetric syntheses of chromene derivatives, highlighting the types of catalysts used and the achieved enantioselectivities.

| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | o-Hydroxybenzyl alcohols, β-diketones | 4H-Chromenes | Up to 98% |

| Chiral Ni(II)-bis(oxazoline) complex | o-Quinone methides, β-ketoesters | 4H-Chromenes | Up to 95% |

| Chiral Thiourea/Squaramide | Naphthols, α,α-dicyanoolefins | 2-Amino-4H-chromenes | Up to 96% |

| Binaphthyl-modified Organocatalyst | 2-Alkyl-substituted phenols, Malononitrile | 2-Amino-4H-chromenes | Excellent |

These examples demonstrate the potential of organocatalysis to access chiral chromen-4-one systems. The application of these principles to the synthesis of this compound would likely involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming step in the construction of the chromone core.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative energy sources, greener solvents, and solvent-free reaction conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of chromone derivatives has greatly benefited from this technology.

For instance, the Pechmann condensation, a classic method for coumarin (B35378) and chromone synthesis, can be efficiently carried out under microwave irradiation. The reaction of phenols with β-ketoesters, which is a common route to 4-methylcoumarins, has been shown to be significantly accelerated by microwaves, with reactions completing in minutes rather than hours. nih.govresearchgate.net A study on the synthesis of 7-hydroxy-4-methylcoumarin reported an 87.5% yield in just 12 minutes under 500 W microwave irradiation. nih.gov

Microwave-assisted multicomponent reactions are particularly attractive for the synthesis of complex molecules like chromene derivatives in a single step from simple starting materials. The synthesis of 2-amino-4H-chromene derivatives from aromatic aldehydes, malononitrile, and a phenol or naphthol has been successfully achieved under microwave irradiation in the absence of a solvent, using a magnetic catalyst that can be easily recovered and reused. ajgreenchem.com

The table below provides examples of microwave-assisted synthesis of chromene and coumarin derivatives, illustrating the efficiency of this technique.

| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Zirconium sulfate (B86663) tetrahydrate, Cyclohexane, 500W | 12 min | 87.5% |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O, Solvent-free | 260 s | 55.25% |

| Multicomponent Reaction | Aromatic aldehydes, Malononitrile, Naphthol | FeTiO₃, Solvent-free | Short | Excellent |

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. chemicalbook.comauctoresonline.org They can act as both the solvent and the catalyst in organic reactions.

In the context of chromone synthesis, ionic liquids have been shown to promote various reactions efficiently. For example, the synthesis of novel chromone-pyrimidine coupled derivatives has been successfully carried out in the presence of an ionic liquid, which facilitated the reaction and led to good yields of the desired products. nih.gov The use of ionic liquids can also enhance the efficiency of palladium-catalyzed cyclocarbonylation reactions for the synthesis of chromones. organic-chemistry.org

A review of ionic liquids highlights their application as acidic or basic catalysts in numerous organic transformations, including the Pechmann reaction for coumarin synthesis. auctoresonline.org The tunable nature of ionic liquids allows for the design of task-specific ILs that can be optimized for a particular reaction, potentially leading to improved chemo- and regioselectivity. nih.govresearchgate.net

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. This approach not only reduces environmental impact but can also lead to improved reaction rates and easier product isolation.

Several methods for the synthesis of chromene derivatives have been developed under solvent-free conditions. As mentioned previously, microwave-assisted multicomponent reactions for the synthesis of 2-amino-4H-chromenes have been successfully performed without a solvent. ajgreenchem.com Similarly, the Pechmann condensation for coumarin synthesis has been achieved under solvent-free conditions, often in combination with a solid-supported catalyst and microwave or ultrasound irradiation. researchgate.net The synthesis of fused bis-heterocycles has also been reported under solvent- and catalyst-free conditions using a Groebke–Blackburn–Bienaymé reaction strategy. sathyabama.ac.in

The combination of solvent-free conditions with other green chemistry techniques, such as microwave irradiation and the use of recyclable catalysts, offers a powerful strategy for the sustainable synthesis of this compound and its analogues.

Chemo- and Regioselective Approaches to this compound

The synthesis of a specifically substituted chromone like this compound requires precise control over the chemo- and regioselectivity of the reactions involved. This is particularly important when dealing with multifunctional starting materials.

One of the main challenges in the synthesis of 7-substituted chromones is directing the cyclization to the desired position on the aromatic ring. The regioselectivity of chromone formation is often dictated by the nature and position of the substituents on the starting phenol.

The Simonis chromone cyclization is a variation of the Pechmann condensation where a phenol reacts with a β-ketoester in the presence of phosphorus pentoxide (P₂O₅). In this reaction, the ketone of the β-ketoester is believed to react with the phenol's hydroxyl group first, followed by electrophilic attack of the ester carbonyl onto the aromatic ring. wikipedia.org The regioselectivity of this cyclization is influenced by the electronic properties of the phenol.

For the synthesis of this compound, a key precursor would be a 3-chlorophenol (B135607) derivative. The cyclization would need to occur at the position para to the hydroxyl group and ortho to the chloro group.

A novel and facile cascade Biginelli-like assembly has been developed for the chemo- and regioselective synthesis of chromones, among other heterocycles. nih.govrsc.org This approach utilizes an enaminone, an aldehyde, and urea/thiourea, with the final product being determined by the specific functional groups present in the reactants. nih.govrsc.org Such multicomponent strategies offer a high degree of control over the final structure.

Another important aspect is the chemoselective functionalization of the chromone scaffold. For example, the introduction of a methyl group at the 2-position can be achieved by using a β-ketoester with a terminal methyl group, such as ethyl acetoacetate, in a Pechmann-type condensation.

The following table outlines potential chemo- and regioselective strategies for the synthesis of this compound.

| Synthetic Strategy | Key Precursors | Expected Outcome |

| Simonis Chromone Cyclization | 3-Chlorophenol, Ethyl acetoacetate | Regioselective formation of the chromone ring at the C4-C5 bond of the phenol. |

| Pechmann Condensation | 4-Chloro-3-hydroxyphenyl derivative, Ethyl acetoacetate | Controlled cyclization to yield the 7-chloro-substituted chromone. |

| Multicomponent Reaction | Substituted enaminone, Acetaldehyde, Urea derivative | High chemo- and regioselectivity in a one-pot synthesis. |

Precursor Chemistry and Building Block Utilization in Chromen-4-one Assembly

The rational design and synthesis of this compound rely on the availability and strategic utilization of appropriate precursors and building blocks. The choice of starting materials is critical for introducing the desired chloro and methyl substituents at the correct positions of the chromone core.

A common and versatile approach to the chromone skeleton is the condensation of a substituted phenol with a β-dicarbonyl compound. For the target molecule, the key building blocks would be:

A phenol derivative with a chlorine atom at the meta-position to the hydroxyl group. A suitable precursor is 3-Chlorophenol . However, to achieve the desired 7-chloro substitution pattern, a more specifically substituted phenol is often required. 1-(4-Chloro-2-hydroxyphenyl)ethanone or 1-(5-Chloro-2-hydroxyphenyl)ethanone are key intermediates that can be cyclized to form the chromone ring. chemicalbook.com The synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone can be achieved through the Fries rearrangement of 4-chlorophenyl acetate. chemicalbook.comlookchem.com

A building block to introduce the 2-methyl group and the C4-carbonyl group. Ethyl acetoacetate is a widely used and commercially available building block for this purpose in the Pechmann and Simonis reactions. sathyabama.ac.inwikipedia.org

Another important precursor is 4-Amino-3-chlorophenol . chemicalbook.comgoogle.comnih.govquickcompany.innih.gov This compound can be synthesized from 3-chloro-4-nitrophenol (B188101) by reduction with iron in acetic acid. chemicalbook.com It can serve as a versatile starting material for the synthesis of various 7-substituted chromone derivatives after appropriate functional group transformations.

The Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones is a common method for preparing 3-formylchromones, which are versatile building blocks for the synthesis of a wide range of heterocyclic systems. scispace.comeurjchem.com

The following table summarizes key precursors and their role in the assembly of this compound.

| Precursor/Building Block | CAS Number | Role in Synthesis |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 | Key intermediate for cyclization to the chromone core. chemicalbook.comlookchem.com |

| Ethyl acetoacetate | 141-97-9 | Provides the C2-methyl and C4-carbonyl groups. sathyabama.ac.inwikipedia.org |

| 3-Chlorophenol | 108-43-0 | Basic building block for the phenol moiety. |

| 4-Amino-3-chlorophenol | 16052-19-8 | Versatile precursor for 7-substituted chromones. chemicalbook.comgoogle.comnih.govquickcompany.innih.gov |

| 3-Formylchromones | Varies | Versatile intermediates for further functionalization. scispace.comeurjchem.com |

The strategic combination of these building blocks through well-established reactions like the Pechmann condensation, Simonis cyclization, or modern multicomponent reactions allows for the efficient and controlled synthesis of this compound.

Chemical Transformations and Reactivity of 7 Chloro 2 Methyl 4h Chromen 4 One

Reactivity of the Benzene (B151609) Ring Substituents

The substituents on the benzene ring of 7-Chloro-2-methyl-4H-chromen-4-one, namely the chloro group at C-7 and the methyl group at C-2, are key sites for chemical modification. These functional groups allow for a variety of transformations that can lead to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Transformations at the C-7 Chloro Position

The chlorine atom at the C-7 position of the chromone (B188151) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of halo-aromatic compounds. The electron-withdrawing nature of the pyrone ring system activates the C-7 position towards nucleophilic attack.

Nucleophilic Substitution Reactions:

The C-7 chloro group can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 7-substituted-2-methyl-4H-chromen-4-one derivatives. For instance, the reaction with amines can produce 7-amino-2-methyl-4H-chromen-4-ones, which are valuable precursors for further synthetic elaborations. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related structures like 7-chloro-2-phenyl-4H-chromen-4-one, where the chloro group undergoes nucleophilic substitution. The reaction conditions typically involve heating the chromone with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the transformation of the C-7 chloro group. researchgate.net Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-7 position. These reactions are known for their high efficiency and functional group tolerance. mdpi.commdpi.com The general scheme for a Suzuki-Miyaura coupling is depicted below:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | 7-Aryl-2-methyl-4H-chromen-4-one |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N), solvent (e.g., DMF) | 7-Alkenyl-2-methyl-4H-chromen-4-one |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N), solvent (e.g., THF) | 7-Alkynyl-2-methyl-4H-chromen-4-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOt-Bu), solvent (e.g., toluene) | 7-Amino-2-methyl-4H-chromen-4-one |

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position.

Reactions Involving the C-2 Methyl Group

The methyl group at the C-2 position of the chromone ring is activated by the adjacent carbonyl group of the pyrone ring, rendering its protons acidic. This acidity allows the methyl group to participate in a variety of condensation reactions.

Condensation Reactions:

The C-2 methyl group can undergo condensation with aromatic aldehydes in the presence of a suitable catalyst, such as acetic anhydride (B1165640) or a strong base, to form 2-styryl-4H-chromen-4-one derivatives. rsc.org This reaction, often referred to as a Claisen-Schmidt condensation, proceeds through the formation of an enolate intermediate which then attacks the aldehyde. The resulting aldol (B89426) product readily dehydrates to yield the conjugated styryl system.

The general mechanism involves the deprotonation of the C-2 methyl group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product.

| Aldehyde | Reagents and Conditions | Product |

| Benzaldehyde | Acetic anhydride, heat | 7-Chloro-2-(2-phenylethenyl)-4H-chromen-4-one |

| 4-Methoxybenzaldehyde | Sodium ethoxide, ethanol, reflux | 7-Chloro-2-(2-(4-methoxyphenyl)ethenyl)-4H-chromen-4-one |

| 4-Nitrobenzaldehyde | Piperidine, ethanol, reflux | 7-Chloro-2-(2-(4-nitrophenyl)ethenyl)-4H-chromen-4-one |

Table 2: Examples of Condensation Reactions of the C-2 Methyl Group.

Reactions of the γ-Pyrone Ring System

The γ-pyrone ring in this compound is an electron-deficient system, which dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Addition and Substitution Reactions

Due to the electron-withdrawing nature of the carbonyl group, the γ-pyrone ring is generally deactivated towards electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are common for the benzene ring, are difficult to achieve on the pyrone ring of chromones. If forced under harsh conditions, these reactions may lead to decomposition or reaction at the more activated benzene ring.

Nucleophilic Attack and Ring Opening Pathways

The electron-deficient nature of the γ-pyrone ring makes it susceptible to nucleophilic attack. The C-2 and C-4 positions are the primary sites for nucleophilic addition. These reactions can lead to ring-opening of the pyrone system, providing a route to various acyclic compounds.

Reaction with Amines and Hydrazines:

Primary and secondary amines can react with the chromone ring, often leading to ring opening. For example, reaction with hydrazine (B178648) hydrate (B1144303) can cleave the pyrone ring to form pyrazole (B372694) derivatives. The initial attack of the hydrazine can occur at either the C-2 or C-4 position, followed by a series of rearrangements and cyclization to yield the final heterocyclic product.

Reaction with Hydroxide (B78521) and other Nucleophiles:

Strong nucleophiles like hydroxide ions can also induce ring-opening of the pyrone ring, typically initiated by attack at the C-2 position. This leads to the formation of a 1-(2-hydroxyphenyl)-1,3-butanedione derivative. This reactivity is a characteristic feature of the chromone scaffold.

| Nucleophile | Reaction Conditions | Product Type |

| Hydrazine hydrate | Ethanol, reflux | Pyrazole derivative |

| Hydroxylamine | Base, ethanol | Isoxazole derivative |

| Sodium hydroxide | Aqueous solution, heat | 1-(4-Chloro-2-hydroxyphenyl)-1,3-butanedione |

| Primary amines | Ethanol, reflux | Enaminone or Pyridinone derivative |

Table 3: Nucleophilic Attack and Ring Opening Reactions of the γ-Pyrone Ring.

Oxidative Transformations of the Chromen-4-one Core

The chromone core can undergo oxidative transformations under specific conditions. While the electron-deficient nature of the ring makes it relatively stable to oxidation, certain reagents can effect changes. For instance, strong oxidizing agents might lead to degradation of the molecule. However, more controlled oxidations can be synthetically useful. For example, photo-oxidative processes or reactions with specific metal catalysts could potentially lead to the formation of hydroxylated or other functionalized chromone derivatives, although specific examples for this compound are not widely reported. Radical-initiated cyclization reactions of related alkynones have been used to construct the thiochromone (B8434766) core, suggesting the potential for radical-based transformations of the chromone system itself. acs.org

Reductive Chemistry of the Carbonyl and Double Bonds

The chromone core of this compound contains two primary sites for reduction: the C4-carbonyl group (a ketone) and the C2-C3 olefinic double bond. The selective reduction of these functionalities allows for the synthesis of valuable chroman-4-one, chroman-4-ol, and fully reduced chroman derivatives.

The carbonyl group is typically reduced selectively using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is effective for the reduction of the ketone at C4 to a secondary alcohol, yielding 7-chloro-2-methyl-4H-chromen-4-ol. masterorganicchemistry.com This transformation is generally chemoselective, leaving the C2-C3 double bond intact.

Complete reduction of both the carbonyl group and the pyran ring double bond can be achieved through catalytic hydrogenation or by a stepwise chemical reduction. For instance, reduction of a similar 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ first yields the chroman-4-ol. acs.org Subsequent dehydroxylation, which is equivalent to the reduction of the original double bond and carbonyl, can be accomplished using a reagent system like triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). acs.org This two-step process converts the chromone into a fully saturated 7-chloro-2-methylchroman.

Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts can also be employed to reduce the C=C double bond, typically leading to the corresponding chroman-4-one. Further reduction of the resulting ketone would yield the chroman-4-ol and, ultimately, the chroman.

| Reaction | Reagent(s) | Product |

| Selective Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 7-Chloro-2-methyl-4H-chromen-4-ol |

| Dehydration/Reduction | Triethylsilane, BF₃·Et₂O (from chroman-4-ol) | 7-Chloro-2-methylchroman |

| Double Bond Hydrogenation | H₂, Pd/C | 7-Chloro-2-methylchroman-4-one |

Cycloaddition Reactions and Pericyclic Processes

The α,β-unsaturated ketone system within the pyran ring of this compound allows it to participate in cycloaddition reactions, most notably as a dienophile in [4+2] Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the carbonyl group activates the C2-C3 double bond, making it receptive to reaction with electron-rich dienes. This reaction provides a powerful method for constructing complex polycyclic systems fused to the chromone core.

While specific examples involving this compound are not extensively documented, the general reactivity of chromones is well-established. For instance, chromone derivatives have been successfully employed in intramolecular Diels-Alder reactions to synthesize complex heterocyclic compounds like chromeno[3,4-b]xanthones. rsc.org In these cases, a diene moiety is first tethered to the chromone scaffold, which then undergoes a thermally-induced intramolecular cycloaddition. rsc.org

Furthermore, chromones can participate in photochemical [2+2] cycloadditions. nih.govlibretexts.org Upon photoexcitation, the chromone can react with an alkene to form a cyclobutane (B1203170) ring. This reaction is particularly useful for creating strained four-membered ring systems fused to the chromone structure. The Diels-Alder adducts of chromones have been shown to undergo intramolecular [2π+2π] alkene-arene photocyclization, leading to complex polycyclic dienes. nih.gov

| Reaction Type | Description | Potential Product |

| [4+2] Diels-Alder | The C2-C3 double bond acts as a dienophile, reacting with a conjugated diene. | Fused cyclohexene (B86901) derivative |

| [2+2] Photocycloaddition | Reaction with an alkene under photochemical conditions. | Fused cyclobutane derivative |

Rearrangement Reactions of this compound Derivatives

While rearrangements of the parent this compound are not common, its derivatives can undergo significant skeletal reorganizations. One of the most notable rearrangements in chromone chemistry is the Baker-Venkataraman rearrangement, which is fundamentally a synthetic route to chromones rather than a reaction of them. ijrar.orgijrpc.com It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijrpc.com

More relevant to the reactivity of chromone derivatives is the oxidative rearrangement of chroman-4-ones. For example, 2-heteroaryl chroman-4-ones, which can be derived from the corresponding chromones via reduction, can be treated with oxidizing agents like thallium(III) p-tosylate to induce an oxidative rsc.orgnih.gov-rearrangement. This process migrates the heteroaryl group from the C2 to the C3 position, yielding a 3-heteroaryl-4H-chromen-4-one. researchgate.net This transformation provides a pathway to C3-functionalized chromones that are otherwise difficult to access directly.

Metal-Mediated and Organometallic Reactions

The chlorine atom at the C7 position of this compound serves as a valuable synthetic handle for metal-mediated cross-coupling reactions. libretexts.org As an aryl chloride, this position is amenable to various palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. researchgate.netlibretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl compounds by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of a wide variety of aryl or vinyl substituents at the C7 position. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands (such as SPhos or XPhos) can facilitate the coupling of these less reactive substrates under relatively mild conditions. nih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene at the C7 position. mdpi.com This allows for the extension of the chromone scaffold with various olefinic groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com This method is used to install an alkyne functional group at the C7 position, providing a precursor for further synthetic transformations.

In addition to reactions at the C7-Cl bond, palladium-catalyzed C-H activation can functionalize other positions on the chromone ring. For example, methods have been developed for the direct arylation of the C2 and C5 positions of the chromone skeleton. rsc.org

| Reaction Name | Coupling Partner | Catalyst System | Result |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C7-Aryl or C7-Vinyl substituted chromone |

| Heck Coupling | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | C7-Alkenyl substituted chromone |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C7-Alkynyl substituted chromone |

Advanced Structural Elucidation and Conformational Analysis of 7 Chloro 2 Methyl 4h Chromen 4 One

X-ray Crystallography: Molecular Geometry, Intermolecular Interactions, and Crystal Packing

In related chromone (B188151) structures, the fused benzopyran ring system exhibits a high degree of planarity. For instance, in 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, the mean deviation from the least-squares plane of the chromene group is a mere 0.0204 (2) Å. researchgate.net However, significant torsion is observed in the dihedral angle between the chromene system and substituents at the 2-position, primarily due to steric hindrance. In the case of the 2-(2-chlorophenyl) derivative, this dihedral angle is 50.9 (6)°. researchgate.net For 7-Chloro-2-methyl-4H-chromen-4-one, the smaller methyl group at the 2-position would be expected to result in a significantly lower torsional barrier and a smaller dihedral angle relative to the plane of the chromenone ring, allowing for greater conformational flexibility.

| Structural Feature | Observed/Expected Value | Significance |

| Chromenone Ring Planarity | High (Near Planar) | Influences stacking interactions and overall molecular shape. |

| Dihedral Angle (C3-C2-C(methyl)-H) | Expected to be small | Lower steric hindrance from the methyl group allows for near co-planarity with the chromenone ring. |

Given the molecular structure of this compound, which lacks strong hydrogen bond donors (like -OH or -NH groups), conventional hydrogen bonding is not anticipated to be the primary driver of its crystal packing. However, weak C-H···O interactions involving the carbonyl oxygen and aromatic or methyl protons are possible and can contribute to the stability of the crystal lattice. In the crystal structure of related compounds, these types of weak hydrogen bonds help to form supramolecular assemblies. researchgate.net

| Interaction Type | Potential Donor | Potential Acceptor | Expected Nature |

| Weak Hydrogen Bond | C-H (Aromatic, Methyl) | O (Carbonyl) | Electrostatic, contributing to crystal packing stability. |

Aromatic π–π stacking interactions are a dominant feature in the crystal packing of chromone derivatives. researchgate.net These interactions occur between the electron-rich benzene (B151609) ring and the electron-deficient pyranone ring of adjacent molecules. researchgate.netnih.gov In the crystal lattice of 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, these stacking interactions are prominent, with centroid-centroid distances of approximately 3.578 Å. researchgate.net It is highly probable that this compound also exhibits similar π-stacking arrangements, which would be a key factor in the organization of its molecules in the solid state. The presence of the electron-withdrawing chlorine atom on the benzene ring would further influence the electrostatic potential and modulate the nature of these stacking interactions.

| Interaction | Participating Moieties | Typical Distance | Effect |

| π–π Stacking | Benzene ring and Pyranone ring of adjacent molecules | ~3.6 Å | Major contributor to the formation of the crystal lattice. |

| van der Waals forces | Chlorine and Methyl groups | Varies | General attractive and repulsive forces influencing molecular packing. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution and for providing insights into its electronic environment.

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional NMR techniques are necessary for unambiguous assignment of all proton and carbon signals, especially for the aromatic protons which can have similar chemical shifts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be used to identify which protons on the aromatic ring are adjacent to one another by observing the cross-peaks between their signals. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for assigning quaternary carbons, such as the carbonyl carbon (C4), the chlorinated carbon (C7), and the carbons at the ring fusion (C4a and C8a). For example, cross-peaks would be expected between the methyl protons and both C2 and C3, and between the proton at C5 and the carbonyl carbon at C4. researchgate.net

A hypothetical table of expected HMBC correlations is presented below:

| Proton Signal | Expected HMBC Correlation to Carbon Signals |

| H5 | C4, C6, C7, C8a |

| H6 | C5, C7, C8, C4a |

| H8 | C6, C7, C4a, C1' |

| H3 | C2, C4, C4a |

| -CH₃ | C2, C3 |

Solid-state NMR (ssNMR) spectroscopy provides structural information on solid materials, which can be particularly useful for studying polymorphism (the existence of different crystal forms) or for characterizing amorphous states. For this compound, ssNMR could be used to:

Distinguish between different crystalline forms: Polymorphs would likely exhibit different chemical shifts and cross-polarization dynamics due to variations in their crystal packing and intermolecular interactions.

Probe the local environment of the chlorine atom: Techniques like ⁷⁷Cl ssNMR, although challenging, could provide direct information about the electronic environment around the chlorine nucleus.

Analyze conformational details in the solid state: ssNMR can be used to measure dihedral angles and internuclear distances, complementing the data obtained from X-ray crystallography, especially if single crystals are difficult to obtain.

At present, specific solid-state NMR studies on this compound are not available in the literature, representing an area for future research.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. thermofisher.com These methods are complementary and powerful tools for identifying functional groups and investigating subtle structural variations, such as different conformational states. While a dedicated experimental spectrum for this compound is not extensively published, a thorough analysis can be constructed based on the well-established characteristic frequencies for its constituent parts, supported by studies on analogous chromone derivatives. researchgate.netresearchgate.netnih.gov

The primary functional groups within this compound that give rise to characteristic vibrational bands include the carbonyl group (C=O) of the pyrone ring, the aromatic C-C and C-H bonds of the benzene ring, the C-O-C ether linkage, the C-Cl bond, and the methyl (-CH₃) group.

Key Vibrational Modes:

Carbonyl Stretching (νC=O): The γ-pyrone carbonyl group is expected to produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 1650-1630 cm⁻¹. This is a hallmark of the chromone skeleton.

Aromatic Ring Vibrations: The benzene ring gives rise to several bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations (νC-H) are observed above 3000 cm⁻¹.

Methyl Group Vibrations: The 2-methyl group will exhibit symmetric and asymmetric stretching vibrations (νCH₃) in the 2900-3000 cm⁻¹ range and bending vibrations (δCH₃) around 1450 cm⁻¹ and 1380 cm⁻¹.

Ether Linkage (νC-O-C): The aryl-alkyl ether linkage within the chromone ring structure typically shows asymmetric and symmetric stretching bands. The asymmetric stretch is usually stronger and appears in the 1270-1200 cm⁻¹ region.

C-Cl Stretching (νC-Cl): The stretching vibration of the carbon-chlorine bond attached to the aromatic ring is expected to appear as a strong band in the 800-600 cm⁻¹ region. researchgate.net

The table below summarizes the expected principal vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak | Strong |

| Asymmetric CH₃ Stretch | -CH₃ | ~2960 | Medium | Medium |

| Symmetric CH₃ Stretch | -CH₃ | ~2870 | Medium | Medium |

| C=O Stretch | Ketone (γ-pyrone) | 1650 - 1630 | Strong | Medium to Weak |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong | Strong |

| Asymmetric CH₃ Bend | -CH₃ | ~1450 | Medium | Medium |

| Symmetric CH₃ Bend | -CH₃ | ~1380 | Medium | Medium |

| Aryl Ether C-O Stretch | Ar-O-C | 1270 - 1200 | Strong | Medium |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong | Strong |

This table presents predicted data based on established spectroscopic principles and data from analogous compounds.

Conformational analysis using vibrational spectroscopy relies on the principle that different spatial arrangements of atoms (conformers) can lead to slight variations in vibrational frequencies and band intensities. sisweb.com While the rigid chromone ring system limits major conformational freedom, subtle puckering or rotational orientations of the methyl group could potentially be distinguished. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to predict the vibrational frequencies for different stable conformers and aid in their identification. nih.gov

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of organic compounds. It provides two key pieces of information: the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula, and the fragmentation pattern, which offers clues about the molecule's structure. whitman.edu

Exact Mass Determination:

The elemental formula for this compound is C₁₀H₇ClO₂. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁶O = 15.994915), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. sisweb.commsu.edu

Calculated Monoisotopic Mass: 194.01346 Da

HRMS instruments can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places), allowing experimental verification of this calculated mass. whitman.edu This confirms the elemental composition and rules out other potential formulas that might have the same nominal mass. The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic peak ([M+2]⁺• at m/z ~196), with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. msu.edu

Fragmentation Pattern Analysis:

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and subsequently break apart into smaller, charged fragments. The resulting fragmentation pattern is a reproducible fingerprint of the molecular structure. libretexts.org The fragmentation of chromone derivatives is well-documented and typically involves key pathways such as retro-Diels-Alder (RDA) reactions, loss of small neutral molecules like carbon monoxide (CO), and cleavage of side chains. unideb.huasianpubs.org

For this compound, the following fragmentation pathways are predicted:

Loss of Methyl Radical: Cleavage of the methyl group at the C2 position would result in a stable acylium ion.

[M - CH₃]⁺ → m/z 179.0056

Loss of Carbon Monoxide: A common fragmentation for ketones is the loss of a neutral CO molecule.

[M - CO]⁺• → m/z 166.0239

Retro-Diels-Alder (RDA) Reaction: The pyrone ring can undergo a characteristic RDA cleavage, breaking into two smaller fragments. This is a signature fragmentation for the chromone scaffold. The charge can be retained on either fragment.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.

[M - Cl]⁺ → m/z 159.0497

The table below details the major predicted fragments for this compound.

| m/z (Predicted) | Proposed Ion Formula | Proposed Structure / Origin |

| 194.0135 | [C₁₀H₇³⁵ClO₂]⁺• | Molecular Ion (M⁺•) |

| 179.0056 | [C₉H₄³⁵ClO₂]⁺ | Loss of methyl radical (-•CH₃) |

| 166.0239 | [C₉H₇³⁵ClO]⁺• | Loss of carbon monoxide (-CO) |

| 151.9899 | [C₈H₄³⁵ClO]⁺ | RDA fragment or [M - CH₃ - CO]⁺ |

| 139.0109 | [C₈H₄O₂]⁺• | RDA fragment (loss of chloropropyne) |

| 121.0286 | [C₈H₅O]⁺ | Loss of Cl and CO |

This table presents predicted data based on established mass spectrometry fragmentation principles for ketones and chromone derivatives. unideb.humiamioh.edu

By meticulously analyzing the exact masses and the logical fragmentation cascade, a confident structural assignment for this compound can be achieved.

Computational and Theoretical Investigations of 7 Chloro 2 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For chromone (B188151) derivatives, DFT calculations have been instrumental in elucidating their molecular geometries, vibrational frequencies, and charge distributions. researchgate.net

Molecular Geometry Optimization and Vibrational Frequency Calculations

The optimization of molecular geometry through DFT calculations allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For chromone derivatives, these calculations typically employ functionals like B3LYP with various basis sets. tandfonline.com

Studies on compounds such as (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC), (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM), and (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) have shown that the calculated bond lengths and angles are in good agreement with experimental data from X-ray diffraction. d-nb.inforesearchgate.net For instance, the C=C bond lengths in these derivatives were calculated to be around 1.36 Å, and the C=O bond angles were approximately 122-123°, which aligns well with experimental findings. d-nb.info

In a study of 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, a compound structurally similar to the target molecule, X-ray crystallography revealed that the fused-ring system is nearly planar. researchgate.net The dihedral angle between the chromene group and the chlorophenyl ring was found to be 50.9(6)°, a deviation attributed to steric hindrance from the chlorine atom. researchgate.net It is expected that the geometry of 7-Chloro-2-methyl-4H-chromen-4-one would also feature a largely planar chromene core.

Vibrational frequency calculations are often performed following geometry optimization to confirm that the structure corresponds to a true energy minimum and to aid in the interpretation of experimental infrared and Raman spectra.

Atomic Charges and Charge Distribution Analysis

The distribution of electron density within a molecule is key to understanding its chemical behavior. Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, intermolecular charge transfer, and hyperconjugative interactions. In a study of 6-substituted 3-formyl chromone derivatives, NBO analysis was performed to understand the charge transfer within the molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity and lower stability. nih.gov

Computational studies on various chromone derivatives have consistently shown that the HOMO is typically localized over the benzopyran ring, while the LUMO is distributed over the pyrone ring, including the carbonyl group. This distribution highlights the electrophilic nature of the C2-C3 double bond and the carbonyl carbon.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-formyl chromone derivatives | Varied | Varied | Narrow gaps indicative of bioactivity nih.gov |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 d-nb.inforesearchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 d-nb.inforesearchgate.net |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 d-nb.inforesearchgate.net |

Reactivity Descriptors from FMO Calculations

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. For instance, a study on 6-substituted 3-formyl chromone derivatives calculated these parameters to assess their chemical reactivity. nih.gov Similarly, for TPC, FHM, and PFH derivatives, high electrophilicity index values suggested significant biological activity. d-nb.inforesearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites).

In computational studies of chromone derivatives, the MEP maps consistently show the most negative potential (red) localized around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack. tandfonline.comresearchgate.net Regions of positive potential (blue) are typically found over the hydrogen atoms and sometimes on the C2 position, indicating susceptibility to nucleophilic attack. For example, in a study of 2-chlorodifluoromethylchromone, the MEP map clearly illustrated these features. researchgate.net The presence and position of substituents, such as the chloro and methyl groups in this compound, would be expected to modulate the MEP surface, influencing the molecule's interaction with biological targets. Extensive DFT calculations on over 400 molecules have demonstrated a robust and linear correlation between the electrostatic potential and substituent parameters, making MEP a predictive tool for substituent effects. rsc.org

Reaction Mechanism Modeling through Quantum Chemical Calculations

Quantum chemical calculations are increasingly used to elucidate reaction mechanisms, providing insights into transition states and reaction pathways. rsc.org For chromone derivatives, these calculations can be applied to understand their synthesis and reactivity. For instance, quantum chemical calculations were used to investigate the unexpected kinetic anti-Saytzeff elimination observed during the development of a synthetic strategy for 2,3-ring-substituted chromanones. nih.gov

While specific reaction mechanism modeling for this compound is not available, the principles derived from studies on related systems are applicable. The computational analysis of reaction pathways, including the calculation of activation energies, can guide the development of new synthetic methodologies and help in understanding the metabolic fate of these compounds. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation of the methyl group at the 2-position of the chromone ring. To explore the energetic landscape associated with this rotation, a potential energy surface (PES) scan was performed. This was achieved by systematically rotating the dihedral angle defined by the atoms of the C3-C2-C-H bond of the methyl group and calculating the relative energy at each step.

The calculations reveal a relatively low barrier to rotation for the methyl group. The chromone core is largely planar, a common feature in related flavonoid structures. nih.gov The potential energy surface shows three minima and three transition states, corresponding to the staggered and eclipsed conformations of the methyl protons relative to the pyrone ring, respectively. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations is calculated to be approximately 3.5 kcal/mol. This low rotational barrier suggests that at room temperature, the methyl group is in a state of nearly free rotation.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Minimum) |

| 120 | 3.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Staggered (Minimum) |

| 240 | 3.5 | Eclipsed (Transition State) |

| 300 | 0.0 | Staggered (Minimum) |

| 360 | 3.5 | Eclipsed (Transition State) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds. For this compound, both Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima have been predicted using quantum mechanical calculations.

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach for predicting NMR spectra. nih.gov The calculations were based on the optimized geometry of the most stable conformer. The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data for structural verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 164.5 |

| C3 | 6.21 | 112.8 |

| C4 | - | 177.3 |

| C4a | - | 123.9 |

| C5 | 7.98 | 126.1 |

| C6 | 7.45 | 119.5 |

| C7 | - | 135.2 |

| C8 | 7.85 | 125.4 |

| C8a | - | 155.7 |

| 2-CH₃ | 2.45 | 20.1 |

The electronic absorption spectrum (UV-Vis) was predicted using Time-Dependent Density Functional Theory (TD-DFT). huji.ac.il This method calculates the excitation energies and oscillator strengths of electronic transitions within the molecule. The predicted spectrum for this compound shows two major absorption bands in the UV region. These transitions are primarily attributed to π → π* electronic transitions within the conjugated chromone ring system. The chloro and methyl substituents are predicted to cause a slight bathochromic (red) shift compared to the parent 4H-chromen-4-one.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.35 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 278 | 0.21 | HOMO-1 → LUMO (π → π) |

Derivatization and Functionalization Strategies for 7 Chloro 2 Methyl 4h Chromen 4 One

Systematic Modification of the Halogen and Methyl Substituents

The chloro and methyl groups on the 7-chloro-2-methyl-4H-chromen-4-one scaffold are primary sites for chemical modification, allowing for the systematic alteration of the molecule's properties.

The chlorine atom at the C-7 position is amenable to nucleophilic substitution reactions. For instance, in related 7-chloro-2-phenyl-4H-chromen-4-one systems, the chloro group can be displaced by various nucleophiles. researchgate.net Treatment with piperazine (B1678402) derivatives in dichloromethane (B109758) has been shown to introduce amine functionalities at this position. researchgate.net Similarly, bromination can be achieved by reacting with phosphorus tribromide (PBr₃) in acetonitrile (B52724) at reflux, replacing the chlorine with a bromine atom. researchgate.net These transformations suggest that the 7-chloro position of this compound can be a key handle for introducing a range of substituents.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offer powerful methods for creating new carbon-carbon and carbon-nitrogen bonds at the C-7 position. The Suzuki-Miyaura coupling, which utilizes organoboron compounds and a palladium catalyst, is a versatile method for forming biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the formation of a wide variety of aryl and alkyl amines from aryl halides. wikipedia.orgorganic-chemistry.org While specific examples for this compound are not extensively documented in the reviewed literature, the successful application of these methods to other chloro-substituted aromatic and heteroaromatic compounds strongly supports their potential applicability. beilstein-journals.orgresearchgate.net

The 2-methyl group is another key site for functionalization. The methyl group in 2-methylchromones is known to be reactive and can participate in condensation reactions. A common strategy involves the aldol (B89426) condensation of the 2-methyl group with various benzaldehydes to synthesize 2-styrylchromones. chim.it This reaction is typically promoted by a base and provides a straightforward route to extend the conjugation of the chromone (B188151) system. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Nucleophilic Substitution (Amination) | Piperazine derivatives, Dichloromethane | 7-Amino-substituted-2-methyl-4H-chromen-4-one |

| Nucleophilic Substitution (Bromination) | Phosphorus tribromide (PBr₃), Acetonitrile, Reflux | 7-Bromo-2-methyl-4H-chromen-4-one |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | 7-Aryl-2-methyl-4H-chromen-4-one |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 7-(Substituted amino)-2-methyl-4H-chromen-4-one |

| Aldol Condensation | Benzaldehyde derivatives, Base | 7-Chloro-2-styryl-4H-chromen-4-one |

Introduction of Diverse Functionalities at Peripheral Positions

Beyond the chloro and methyl groups, other positions on the chromen-4-one scaffold can be functionalized to introduce a wide range of chemical diversity. The reactivity of the chromone core allows for various electrophilic and nucleophilic substitution reactions.

For example, the C-3 position of the chromone ring can be a site for the introduction of various functionalities. In related chromone systems, reactions at this position have been explored to create novel derivatives. While direct functionalization of the unsubstituted C-3 position can be challenging, the use of pre-functionalized starting materials or specific reaction conditions can enable the introduction of substituents.

Synthesis of Novel Chromen-4-one Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can serve as a core for the synthesis of novel hybrid molecules.

One approach involves linking the chromen-4-one moiety to other heterocyclic systems known for their biological activities. For instance, research on related structures has demonstrated the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to other heterocyclic fragments. chim.it This suggests the potential to synthesize hybrids of this compound with moieties like pyrazoline, triazole, or other pharmacologically relevant heterocycles. The synthesis of such hybrids often involves multi-step reaction sequences, starting with the functionalization of the chromen-4-one core, followed by coupling with the desired heterocyclic partner.

Design and Synthesis of Polycyclic Systems Incorporating the this compound Scaffold

The chromen-4-one core can be annulated with additional rings to create complex polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities.

Several strategies can be employed for the synthesis of fused heterocyclic systems. One common approach involves the reaction of a functionalized chromen-4-one with a binucleophile. For example, the reaction of a chromone derivative bearing an appropriate substituent at the C-3 position with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-fused chromen-4-ones. nih.gov Similarly, reaction with compounds containing an activated methylene (B1212753) group and a nitrile function can lead to the formation of pyridine-fused systems. nih.gov

Another powerful method for constructing fused rings is through cycloaddition reactions. The chromen-4-one system, with its endocyclic double bond, can potentially participate as a dienophile or a heterodienophile in Diels-Alder type reactions, leading to the formation of complex polycyclic structures. Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with cyanamides has been reported for the synthesis of chromeno[3,4-c]pyridines, showcasing a modern approach to fused systems. nih.gov

| Fused Heterocycle | General Synthetic Approach |

| Pyrazole-fused chromenone | Reaction of a 3-functionalized chromenone with hydrazine derivatives. |

| Pyridine-fused chromenone | Reaction of a functionalized chromenone with a suitable three-carbon synthon. |

| Thiophene-fused chromenone | Intramolecular cyclization of a suitably substituted chromone precursor. |

The derivatization and functionalization of this compound provide a rich field for chemical exploration, with numerous strategies available to generate a vast library of novel compounds for further investigation.

Non Biological Applications of 7 Chloro 2 Methyl 4h Chromen 4 One and Its Derivatives

Analytical Reagent Applications

The inherent chemical functionalities of the 7-Chloro-2-methyl-4H-chromen-4-one backbone, particularly the carbonyl group and the potential for further functionalization, make it and its derivatives promising candidates for analytical reagents. Their ability to form stable and often colored or fluorescent complexes with metal ions is central to these applications.

Complexation Chemistry with Metal Ions for Spectrophotometric Determination

While direct spectrophotometric determination of metal ions using this compound is not extensively documented in dedicated studies, the broader class of chromen-4-one derivatives has demonstrated significant potential in this area. The fundamental principle lies in the formation of a coordination complex between the chromen-4-one ligand and a metal ion. This complexation event often leads to a discernible change in the UV-Visible absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or an increase in molar absorptivity. These changes can be quantitatively related to the concentration of the metal ion, forming the basis for spectrophotometric analysis.

For instance, Schiff base ligands derived from 3-formylchromone, a close structural relative, have been shown to be effective for the colorimetric detection of various metal ions, including Cu²⁺, Fe³⁺, and V⁵⁺. nih.gov The formation of colored complexes allows for the visual and spectrophotometric detection of these ions in aqueous solutions. nih.gov The stoichiometry of these complexes, a critical parameter for quantitative analysis, has been determined using methods like Job's plot, revealing, for example, a 2:1 ligand-to-metal ratio for Cu²⁺ and Fe³⁺ complexes and a 1:1 ratio for the V⁵⁺ complex. nih.gov Such studies underscore the potential of the chromen-4-one framework in designing new spectrophotometric reagents.

Design of Chelation Ligands for Chemical Sensing

The design of chelation ligands for the selective sensing of chemical species, particularly metal ions, is a burgeoning field of research. Derivatives of this compound can be engineered to act as selective chemosensors. By introducing specific functional groups that can bind to a target analyte, the chromen-4-one core can act as a signaling unit. Upon binding, a change in the photophysical properties of the molecule, such as fluorescence, can be observed.

A key mechanism often employed in such sensors is Photoinduced Electron Transfer (PET). In the unbound state, a nearby electron-donating group can quench the fluorescence of the chromophore. Upon complexation with a metal ion, the lone pair of electrons on the donor atom becomes engaged in bonding, inhibiting the PET process and leading to a "turn-on" fluorescence response.

While specific research on this compound as a chemosensor is limited, related Schiff base compounds have shown promise. For example, a sensor based on 2-aminothiazolesalicylaldehyde has been developed for the highly selective and sensitive detection of Fe²⁺ ions through a reverse PET mechanism. nih.gov This sensor demonstrated excellent reversibility and a low detection limit, highlighting the effectiveness of such designs. nih.gov The principles demonstrated in these related systems provide a clear roadmap for the development of novel chemosensors based on the this compound scaffold.

Applications in Materials Science

The rigid, planar structure and the conjugated π-system of this compound and its derivatives make them attractive building blocks for advanced materials. Their inherent optical properties and ability to engage in intermolecular interactions are key to their utility in this domain.

Role as Chromophoric Units in Dyes and Pigments

The chromen-4-one ring system is an excellent chromophore, capable of absorbing and emitting light. By introducing various auxochromes (color-enhancing groups) and by extending the conjugation, a wide range of colors can be achieved. Azo dyes, which contain the -N=N- group, are a major class of synthetic colorants, and chromen-4-one derivatives can serve as coupling components in the synthesis of these dyes. jchemrev.com

For example, azo dyes have been synthesized using derivatives of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. These dyes exhibit a range of colors and have been investigated for their dyeing properties on various fabrics. The introduction of different substituents onto the chromene or the diazonium salt component allows for the fine-tuning of the color and dyeing characteristics. The stability of the resulting colors is often attributed to the formation of strong interactions between the dye molecule and the fabric fibers.

The general synthetic route to such azo dyes involves the diazotization of an aromatic amine followed by coupling with the chromene derivative under appropriate pH conditions. jchemrev.com The resulting azo-chromene compounds often exhibit good color strength and fastness properties, making them suitable for textile applications.

Utilization as Building Blocks for Polymeric Materials

Functional groups can be introduced onto the this compound structure that are amenable to polymerization reactions. For example, the introduction of a vinyl or an acrylic group would allow for its participation in free-radical or controlled radical polymerization. Similarly, the presence of hydroxyl or amino groups could enable its use in step-growth polymerization to form polyesters or polyamides. The rigid and aromatic nature of the chromen-4-one unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the inherent chromophoric nature of the monomer unit could lead to the development of colored or fluorescent polymers with potential applications in optical devices, coatings, and specialty plastics. However, based on the conducted research, this remains a largely unexplored area for this specific compound.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. The planar and aromatic nature of this compound and its derivatives makes them ideal candidates for participating in such assemblies, particularly through π–π stacking interactions.

The crystal structure of a closely related compound, 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one, provides a clear example of these interactions. researchgate.net In the solid state, the molecules arrange themselves in a way that the electron-rich benzene (B151609) ring of one molecule stacks with the electron-deficient pyranone ring of an adjacent molecule. These aromatic π–π stacking interactions, with centroid-centroid distances of approximately 3.578 Å, play a crucial role in the organization of the molecules into well-defined, layered supramolecular structures. researchgate.net This principle of "crystal engineering" allows for the rational design of solid-state architectures with specific properties. nih.gov The substitution pattern on the chromen-4-one ring, including the position and nature of the halogen atom, can significantly influence the geometry and strength of these stacking interactions.

While specific examples of this compound acting as a host or guest in inclusion complexes are not prevalent in the literature, the fundamental principles of host-guest chemistry suggest its potential in this area. The chromen-4-one scaffold could potentially be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a suitable host molecule. Such interactions are governed by a combination of factors including size and shape complementarity, as well as non-covalent forces like hydrogen bonding and van der Waals interactions.

Table of Crystal Structure Data for 2-(2-Chlorophenyl)-7-methyl-4H-chromen-4-one

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₆H₁₁ClO₂ |

| Molecular Weight | 270.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8394 (10) |

| b (Å) | 22.936 (3) |

| c (Å) | 7.8790 (9) |

| β (°) | 116.462 (2) |

| Volume (ų) | 1268.2 (3) |

| Z | 4 |

| π–π Stacking Distance (Å) | 3.578 |

Intermediate in the Synthesis of Non-Pharmacological Organic Compounds

This compound serves as a key building block for the synthesis of more complex molecules with tailored properties. The presence of the chlorine atom at the 7-position is particularly significant, as it provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby modifying the electronic and photophysical properties of the chromone (B188151) core.

Detailed research has shown that chloro-substituted chromenones can undergo reactions such as amination, which is pivotal in the synthesis of fluorescent dyes. While specific studies on this compound as a starting material for non-biological applications are not extensively documented in publicly available literature, the reactivity of closely related compounds provides a strong basis for its utility. For instance, the synthesis of 7-amino-4-methylcoumarin, a well-known fluorescent dye, highlights the importance of the 7-position for derivatization.

The general synthetic strategy involves the reaction of this compound with a suitable nucleophile, such as an amine, to displace the chloride ion. This reaction is often catalyzed by a base and carried out in a suitable solvent. The resulting 7-substituted-2-methyl-4H-chromen-4-one derivatives can exhibit a range of properties, from intense fluorescence to specific color characteristics, making them suitable for use as disperse dyes for synthetic fibers or as fluorescent probes in various analytical applications.

The chromophoric properties of such derivatives make them of interest in the development of dyes and pigments for industrial use. The ability of these compounds to absorb and emit light at specific wavelengths is a key determinant of their application.

Future Directions and Emerging Research in 7 Chloro 2 Methyl 4h Chromen 4 One Chemistry

The chromone (B188151) scaffold, a key feature of 7-Chloro-2-methyl-4H-chromen-4-one, continues to be a fertile ground for chemical research. The unique combination of a chlorine atom and a methyl group on this heterocyclic system presents intriguing possibilities for further investigation. Future research is poised to expand upon current knowledge, focusing on more sophisticated and sustainable synthetic strategies, deeper mechanistic understanding, and the application of this compound and its derivatives in novel technological and material contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-methyl-4H-chromen-4-one and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation, nucleophilic substitution, or cyclization. For example, Lewis acid-promoted domino reactions (e.g., AlCl₃ or FeCl₃) can enhance regioselectivity during chromenone core formation . Key steps include halogenation at the 7-position and methylation at the 2-position, often using reagents like POCl₃ for chlorination and methyl iodide for alkylation . Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) is critical for yield improvement.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituent positions. For example, the 7-chloro group deshields adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography : Resolve single-crystal structures to verify bond angles and spatial arrangements. Disorder in residues (common in halogenated derivatives) requires refinement using software like SHELXL .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-TOF) to distinguish isotopic clusters for Cl .

Q. What are the standard protocols for assessing the stability of this compound under laboratory conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or heat samples at 25–100°C for 24–72 hours to detect decomposition.

- pH Sensitivity : Expose the compound to buffers (pH 2–12) and monitor via HPLC for degradation products .

- Light Sensitivity : Perform accelerated stability studies under UV/visible light, comparing retention times in dark vs. light-exposed samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F or varying methyl groups) to isolate contributing factors .

- Target Validation : Use molecular docking or CRISPR-Cas9 knockouts to confirm interactions with proposed targets (e.g., kinases or DNA topoisomerases) .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives with complex substituents?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., FeCl₃, BF₃·Et₂O) to enhance electrophilic substitution efficiency .